1-[[(6-Methylpyridin-2-yl)amino]methyl]naphthalen-2-ol
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Overview
Description
1-[[(6-Methylpyridin-2-yl)amino]methyl]naphthalen-2-ol is an organic compound that belongs to the class of Betti bases. These compounds are known for their interesting biological activities and are synthesized via a modified Mannich reaction. The structure of this compound includes a naphthalen-2-ol moiety linked to a 6-methylpyridin-2-yl group through an aminomethyl bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[[(6-Methylpyridin-2-yl)amino]methyl]naphthalen-2-ol can be synthesized via a one-pot multicomponent reaction. This involves the reaction of 6-methylpyridin-2-amine, aromatic aldehydes, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid (SSA) as a catalyst. The mixture is heated at 70–80°C for 1 hour .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the one-pot multicomponent reaction described above is scalable and can be adapted for industrial synthesis. The use of glycerol as a solvent and SSA as a catalyst makes the process environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
1-[[(6-Methylpyridin-2-yl)amino]methyl]naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the naphthalen-2-ol moiety can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst
Properties
IUPAC Name |
1-[[(6-methylpyridin-2-yl)amino]methyl]naphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-12-5-4-8-17(19-12)18-11-15-14-7-3-2-6-13(14)9-10-16(15)20/h2-10,20H,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PICBEQUIAFOUKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NCC2=C(C=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201333395 |
Source
|
Record name | 1-[[(6-methylpyridin-2-yl)amino]methyl]naphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201333395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47204809 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
692274-23-0 |
Source
|
Record name | 1-[[(6-methylpyridin-2-yl)amino]methyl]naphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201333395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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